5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine is an organic compound that features a tetrahydrofuran ring fused with an oxadiazole ring
Preparation Methods
The synthesis of 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the ring-opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling of the Two Rings: The final step involves coupling the tetrahydrofuran and oxadiazole rings through appropriate linkers and reaction conditions, such as using dehydrating agents or catalysts to facilitate the formation of the desired compound.
Chemical Reactions Analysis
5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and is used in various organic reactions.
Mechanism of Action
The mechanism of action of 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine can be compared with similar compounds such as:
Pyrrolidine Derivatives: These compounds also feature a five-membered ring and are used in medicinal chemistry for their biological activities.
Thiazole Derivatives: Thiazole compounds contain a sulfur and nitrogen atom in their ring structure and are known for their diverse biological activities.
Other Oxadiazole Derivatives: Compounds with similar oxadiazole rings are studied for their antimicrobial and anticancer properties.
Properties
IUPAC Name |
5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h4H,1-3H2,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIYQJYIQHIAKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602681 |
Source
|
Record name | 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502133-68-8 |
Source
|
Record name | 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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